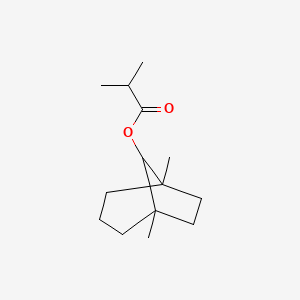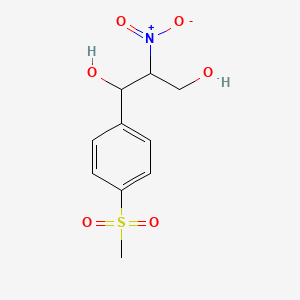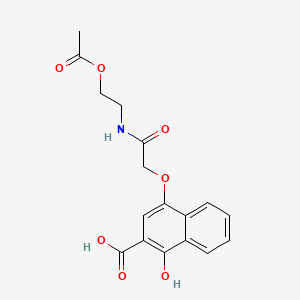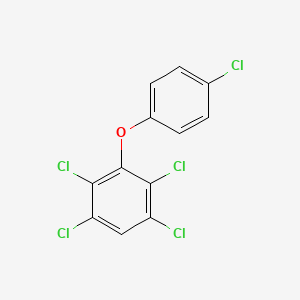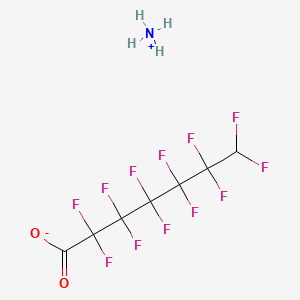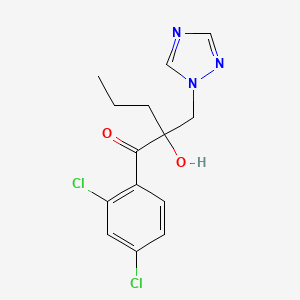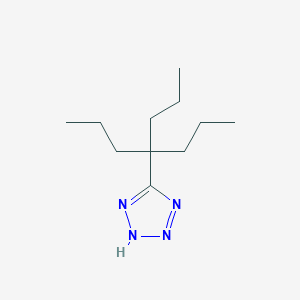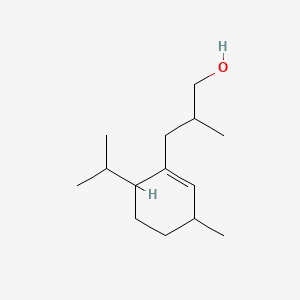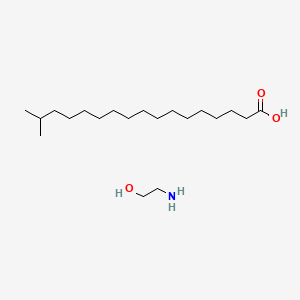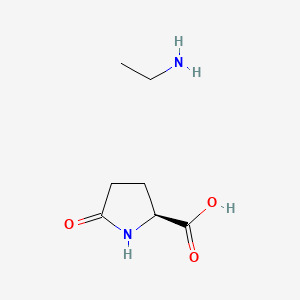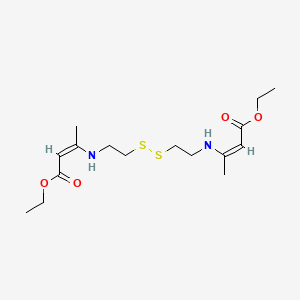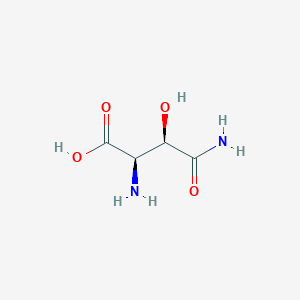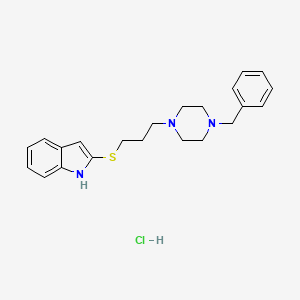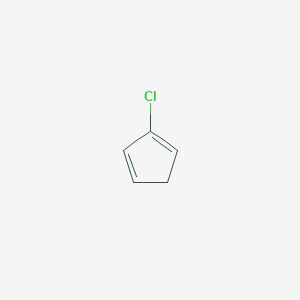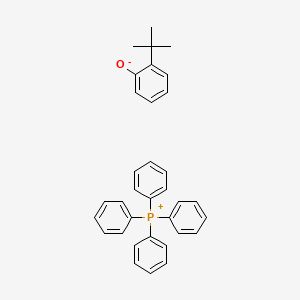
2-tert-butylphenolate;tetraphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butylphenolate;tetraphenylphosphanium is a compound that combines the phenolate anion of 2-tert-butylphenol with the tetraphenylphosphanium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;tetraphenylphosphanium typically involves the reaction of 2-tert-butylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-tert-butylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-tert-butylphenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as an additive in polymers to enhance stability and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-tert-butylphenolate;tetraphenylphosphanium involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The phenolate anion can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability. The tetraphenylphosphanium cation can facilitate the transport of the compound across cell membranes, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-butylphenol
- Tetraphenylphosphonium chloride
- 2,4-di-tert-butylphenol
Uniqueness
2-tert-butylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate anion and the tetraphenylphosphanium cation, which imparts distinct chemical properties and reactivity. This combination enhances its stability and makes it a valuable reagent in various chemical and biological applications.
Propriétés
Numéro CAS |
94231-23-9 |
|---|---|
Formule moléculaire |
C34H33OP |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-tert-butylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H14O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H;4-7,11H,1-3H3/q+1;/p-1 |
Clé InChI |
PWCDHYFORIAMHF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


